6-(Piperidin-4-yl)indolin-2-one
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Overview
Description
6-(Piperidin-4-yl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is a versatile structure that can be modified to produce a wide range of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)indolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through various cyclization reactions, including hydrogenation and cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of palladium and rhodium catalysts in hydrogenation reactions is common in the synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antiviral agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological context and the target organism .
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole scaffold and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine are structurally related and have comparable pharmacological properties.
Uniqueness: 6-(Piperidin-4-yl)indolin-2-one is unique due to its combined indole and piperidine structures, which confer distinct biological activities. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16N2O/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16) |
InChI Key |
OKNXVFPVIXCNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2 |
Origin of Product |
United States |
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